UCM05

Overview

Description

UCM05, also known as G28UCM, is a potent inhibitor of fatty acid synthase (FASN) and filamentous temperature-sensitive protein Z (FtsZ). It has shown significant activity against HER2-positive breast cancer xenografts and is effective in anti-HER2 drug-resistant cell lines. Additionally, this compound inhibits the growth of the Gram-positive bacterium Bacillus subtilis but lacks activity against the Gram-negative bacterium Escherichia coli .

Mechanism of Action

Target of Action

UCM05 primarily targets Fatty Acid Synthase (FASN) and Filamentous temperature-sensitive protein Z (FtsZ) . FASN is an enzyme that plays a crucial role in the synthesis of long-chain fatty acids, while FtsZ is a protein essential for bacterial cell division .

Mode of Action

This compound acts as an inhibitor for both FASN and FtsZ. It shows activity against HER2+ breast cancer xenografts and is active in anti-HER2 drug-resistant cell lines . As an FtsZ inhibitor, it inhibits the growth of the Gram-positive bacterium B. subtilis but lacks activity on the Gram-negative bacterium E. coli .

Biochemical Pathways

This compound affects the biochemical pathways associated with fatty acid synthesis and bacterial cell division. By inhibiting FASN, it disrupts the synthesis of long-chain fatty acids, which can impact various cellular processes, including the production of bioactive lipids and membrane structures . By inhibiting FtsZ, it prevents the formation of the Z-ring, a critical step in bacterial cell division .

Pharmacokinetics

It’s known that the compound is soluble in dmso , which suggests that it could be administered in a suitable solvent for in vivo studies.

Result of Action

This compound’s inhibition of FASN shows activity against HER2+ breast cancer xenografts and is active in anti-HER2 drug-resistant cell lines . Its inhibition of FtsZ results in the prevention of bacterial cell division, specifically in Gram-positive bacteria like B. subtilis .

Action Environment

It’s worth noting that the compound’s activity varies between different types of bacteria, suggesting that the cellular environment can influence its efficacy .

Biochemical Analysis

Biochemical Properties

1,3-Bis[(3,4,5-Trihydroxybenzoyl)Oxy]Naphthalene has been found to interact with several enzymes and proteins. It is known to inhibit the activity of fatty acid synthase (FASN), a key enzyme involved in lipid metabolism . This interaction is believed to be responsible for its cytotoxic effects on cancer cells .

Cellular Effects

The compound has been shown to have significant effects on various types of cells. In cancer cells, it induces apoptosis and decreases the active forms of HER2, AKT, and ERK1/2 proteins . These proteins are involved in cell signaling pathways that regulate cell growth and survival .

Molecular Mechanism

The molecular mechanism of action of 1,3-Bis[(3,4,5-Trihydroxybenzoyl)Oxy]Naphthalene involves its binding to FASN, leading to the inhibition of this enzyme . This results in a disruption of lipid metabolism, which is crucial for the growth and survival of cancer cells .

Metabolic Pathways

The specific metabolic pathways that 1,3-Bis[(3,4,5-Trihydroxybenzoyl)Oxy]Naphthalene is involved in are not well-defined. Given its known interaction with FASN, it is likely involved in pathways related to lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UCM05 involves multiple steps, starting from commercially available precursors. The key steps typically include:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s biological activity and stability.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:

Scaling Up Reactions: Adjusting reaction conditions to accommodate larger volumes.

Process Optimization: Streamlining steps to reduce time and resource consumption.

Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

UCM05 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify certain functional groups within this compound.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, UCM05 is used as a tool to study fatty acid synthase and its role in metabolic pathways. It helps in understanding the enzyme’s mechanism and developing new inhibitors.

Biology

Biologically, this compound is valuable for studying bacterial cell division due to its inhibition of filamentous temperature-sensitive protein Z. It provides insights into bacterial growth and potential antibacterial strategies.

Medicine

In medicine, this compound’s primary application is in cancer research. Its efficacy against HER2-positive breast cancer makes it a promising candidate for developing new cancer therapies, especially for drug-resistant cases.

Industry

Industrially, this compound could be used in the development of antibacterial agents, given its activity against Gram-positive bacteria. It may also find applications in the production of bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

Cerulenin: Another fatty acid synthase inhibitor with similar applications in cancer research.

Fatostatin: Inhibits fatty acid synthase and is used in metabolic studies.

TVB-3664: A potent fatty acid synthase inhibitor with applications in cancer therapy.

Uniqueness of UCM05

This compound is unique due to its dual inhibition of fatty acid synthase and filamentous temperature-sensitive protein Z. This dual action makes it effective against both cancer cells and certain bacterial strains, providing a broader range of applications compared to other similar compounds .

Biological Activity

UCM05, a polyhydroxy aromatic compound, has garnered attention for its biological activity, particularly its antimicrobial properties and its role as an inhibitor of bacterial cell division. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is structurally related to other compounds that target the FtsZ protein, which is essential for bacterial cell division. FtsZ polymerization forms a structure known as the Z-ring, crucial for cytokinesis in bacteria. This compound has been shown to inhibit this polymerization, thereby preventing bacterial cell division.

Key Mechanisms:

- Inhibition of FtsZ Polymerization: this compound binds to the FtsZ protein, disrupting its ability to form the Z-ring .

- Antimicrobial Activity: The compound demonstrates significant antibacterial effects against various strains, particularly Bacillus subtilis, by compromising cell integrity and function .

In Vitro Studies

Several studies have evaluated the efficacy of this compound in vitro:

- Antibacterial Efficacy:

- Mechanistic Insights:

In Vivo Studies

In vivo assessments have further validated the biological activity of this compound:

- In a murine model infected with Bacillus subtilis, administration of this compound resulted in a significant reduction in bacterial load compared to control groups. The study highlighted the compound's potential as an antimicrobial agent in clinical settings .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

| Study Type | Effect Observed | MIC (µg/mL) | Reference |

|---|---|---|---|

| In Vitro | Inhibition of FtsZ polymerization | 10-20 | |

| In Vitro | Increased cell lysis | N/A | |

| In Vivo | Reduction in bacterial load in mice | N/A |

Case Study 1: Antimicrobial Efficacy Against Drug-Resistant Strains

A recent case study investigated the effectiveness of this compound against drug-resistant strains of Bacillus subtilis. The study found that this compound retained significant antimicrobial activity even in strains resistant to conventional antibiotics. This finding underscores the potential for this compound as a novel therapeutic agent in combating antibiotic resistance .

Case Study 2: Mechanistic Exploration

Another case study focused on elucidating the mechanism by which this compound exerts its effects on bacterial cells. Using advanced imaging techniques, researchers demonstrated that this compound disrupts Z-ring formation and alters membrane integrity, leading to cell death. This mechanistic insight is crucial for understanding how to optimize this compound for therapeutic use .

Properties

IUPAC Name |

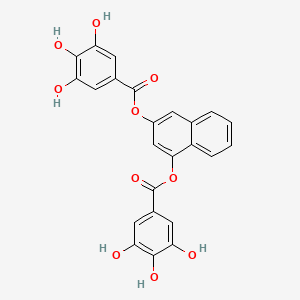

[4-(3,4,5-trihydroxybenzoyl)oxynaphthalen-2-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O10/c25-16-6-12(7-17(26)21(16)29)23(31)33-14-5-11-3-1-2-4-15(11)20(10-14)34-24(32)13-8-18(27)22(30)19(28)9-13/h1-10,25-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCWIWDPTNVWRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.